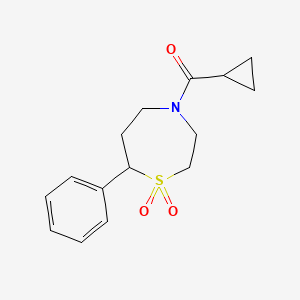

![molecular formula C21H17N3O B6424754 2-phenyl-N-{2-phenylimidazo[1,2-a]pyridin-3-yl}acetamide CAS No. 784195-33-1](/img/structure/B6424754.png)

2-phenyl-N-{2-phenylimidazo[1,2-a]pyridin-3-yl}acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Imidazopyridine derivatives have been gaining importance in the pharmaceutical industry due to their wide range of pharmacological activities . They have been used in the development of various drugs due to their diverse bioactivity, including antiviral, antibacterial, anticancer, antifungal, and antituberculosis properties .

Synthesis Analysis

Imidazopyridine derivatives can be synthesized through a two-step reaction. In the first step, different 1-(4-(methylsulfonyl)phenyl)-2-(phenylamino)ethan-1-one derivatives are obtained by the reaction of aniline derivatives and α-bromo-4-(methylsulfonyl)acetophenone. Then, condensation of intermediates with different 2-aminopyridines gives the final compounds .Molecular Structure Analysis

The docking studies performed by AutoDock Vina demonstrated that docked molecules were positioned as well as a crystallographic ligand in the COX-2 active site, and SO2Me pharmacophore was inserted into the secondary pocket of COX-2 and formed hydrogen bonds with the active site .Chemical Reactions Analysis

The reactions were monitored by thin layer chromatography (TLC) using silica gel GF254 .Aplicaciones Científicas De Investigación

2-phenyl-N-{2-phenylimidazo[1,2-a]pyridin-3-yl}acetamide has been studied for its potential applications in drug discovery, biochemistry, and physiology. It has been used in studies to investigate the binding properties of proteins and other biological molecules, as well as its ability to interact with enzymes and other proteins. Additionally, this compound has been used in research to study the effects of small molecules on cellular processes, such as signal transduction and gene expression. Furthermore, this compound has been used to investigate the structure of proteins and other biological molecules, as well as to study the interactions between proteins and other molecules.

Mecanismo De Acción

Target of Action

The primary target of 2-phenyl-N-{2-phenylimidazo[1,2-a]pyridin-3-yl}acetamide is the Cyclooxygenase (COX) enzyme . This enzyme plays a crucial role in converting arachidonic acid to inflammatory mediators .

Mode of Action

The compound interacts with the COX enzyme, specifically COX-2 , inhibiting its activity . The docking studies demonstrated that the molecules were positioned as well as a crystallographic ligand in the COX-2 active site . The SO2Me pharmacophore was inserted into the secondary pocket of COX-2 and formed hydrogen bonds with the active site .

Biochemical Pathways

The inhibition of the COX enzyme affects the arachidonic acid cascade . This cascade is responsible for the production of prostanoids, which play a role in many inflammatory processes . By inhibiting COX, the compound reduces inflammation, pain, and fever caused by prostaglandins .

Pharmacokinetics

One of the derivatives, 8-methyl-2-(4-(methylsulfonyl)phenyl)-N-(p-tolyl)imidazo[1,2-a]pyridin-3-amine, exhibited the highest potency (IC50 = 0.07 µM) and selectivity (selectivity index = 508.6) against COX-2 .

Result of Action

The result of the compound’s action is a significant reduction in inflammation, pain, and fever . In an antinociceptive activity assessment via the formalin test, nine derivatives possessed significant activity compared with the control group .

Ventajas Y Limitaciones Para Experimentos De Laboratorio

2-phenyl-N-{2-phenylimidazo[1,2-a]pyridin-3-yl}acetamide has a number of advantages for use in laboratory experiments. It is a small molecule, making it easy to handle and store. Additionally, this compound is relatively stable and has a low toxicity, making it safe to use in experiments. Furthermore, this compound has been found to interact with a variety of proteins and other biological molecules, making it a useful tool to study the structure and function of proteins and other molecules. However, this compound also has some limitations. For example, it is not as soluble in water as some other small molecules, making it difficult to use in aqueous solutions. Additionally, this compound is not as selective as some other molecules, making it difficult to use in experiments that require specificity.

Direcciones Futuras

There are a number of potential future directions for the use of 2-phenyl-N-{2-phenylimidazo[1,2-a]pyridin-3-yl}acetamide in scientific research. For example, it could be used to study the structure and function of proteins and other biological molecules, as well as to investigate the effects of small molecules on cellular processes. Additionally, this compound could be used to study the interactions between proteins and other molecules, as well as to investigate the binding properties of proteins and other molecules. Furthermore, this compound could be used to develop new drugs and other compounds for therapeutic use, as well as to study the effects of drugs and other compounds on biochemical and physiological processes. Finally, this compound could be used to develop new methods for the synthesis of small molecules, as well as to investigate the properties of small molecules.

Métodos De Síntesis

2-phenyl-N-{2-phenylimidazo[1,2-a]pyridin-3-yl}acetamide can be synthesized in a multi-step reaction. The first step involves the reaction of 2-phenyl-1H-imidazole with 2-bromoacetophenone in the presence of sodium hydroxide and potassium carbonate. This results in the formation of this compound. The second step involves the reaction of this compound with ethyl chloroformate in the presence of potassium carbonate, resulting in the formation of this compound ethyl ester. Finally, the ethyl ester is hydrolyzed in the presence of aqueous hydrochloric acid to yield this compound.

Propiedades

IUPAC Name |

2-phenyl-N-(2-phenylimidazo[1,2-a]pyridin-3-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17N3O/c25-19(15-16-9-3-1-4-10-16)23-21-20(17-11-5-2-6-12-17)22-18-13-7-8-14-24(18)21/h1-14H,15H2,(H,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKDPPJZILRBIKK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(=O)NC2=C(N=C3N2C=CC=C3)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

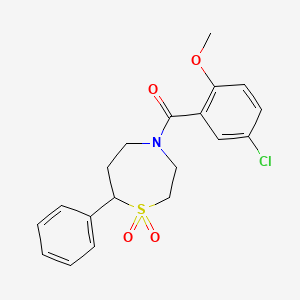

![N-(2-chloro-4-methylphenyl)-1-[(4-nitrophenyl)methyl]-1H-imidazole-4-carboxamide](/img/structure/B6424678.png)

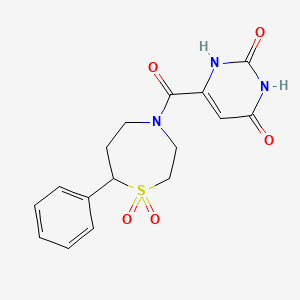

![N-(3-chlorophenyl)-3-(2-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B6424683.png)

![4-(1-methyl-1H-pyrazol-3-yl)-1-[4-(trifluoromethoxy)benzenesulfonyl]piperidine](/img/structure/B6424696.png)

![methyl 6-{[(4-chlorophenyl)methyl]carbamoyl}-6-azaspiro[2.5]octane-1-carboxylate](/img/structure/B6424701.png)

![2-(2-chlorophenyl)-N-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}acetamide](/img/structure/B6424707.png)

![N-[1-(1-benzofuran-2-yl)propan-2-yl]-2-(trifluoromethyl)benzamide](/img/structure/B6424712.png)

![1-[(4-fluorophenyl)methyl]-3-[(thiophen-2-yl)(thiophen-3-yl)methyl]urea](/img/structure/B6424716.png)

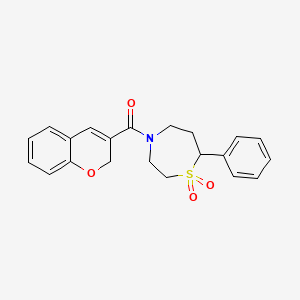

![7-(2-chlorophenyl)-4-[5-(1,2-dithiolan-3-yl)pentanoyl]-1lambda6,4-thiazepane-1,1-dione](/img/structure/B6424758.png)

![N-(2-{1-ethyl-7-oxo-1H,6H,7H-pyrrolo[2,3-c]pyridin-6-yl}ethyl)-2-[(4-fluorophenyl)sulfanyl]acetamide](/img/structure/B6424762.png)

![2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-(2-{1-ethyl-7-oxo-1H,6H,7H-pyrrolo[2,3-c]pyridin-6-yl}ethyl)acetamide](/img/structure/B6424764.png)